5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .
準備方法
GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:
Synthesis of the naphthalene moiety: This involves the preparation of 1-naphthalen-1-ylethylamine.
Formation of the benzamide structure: This involves the reaction of 5-amino-2-methylbenzoic acid with 1-naphthalen-1-ylethylamine under appropriate conditions to form the final compound.
化学反応の分析
GRL0617 undergoes several types of chemical reactions:
Oxidation: The naphthalene moiety can undergo oxidation reactions.
Reduction: The benzamide structure can be reduced under specific conditions.
Substitution: The amino group in the benzamide structure can participate in substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .
科学的研究の応用
GRL0617 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of protease enzymes.
Biology: It is used to study the biological pathways involving papain-like protease.
Medicine: It has shown potential as an antiviral agent against SARS-CoV-2, making it a candidate for drug development.
Industry: It is used in the development of antiviral drugs and in research related to viral infections.
作用機序
GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .
類似化合物との比較
GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:
Fonsecin: A fungal metabolite with a naphthalene moiety that also inhibits papain-like protease.
HY-17542: A structural analog of GRL0617 that undergoes similar metabolic pathways
GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .
特性
分子式 |
C20H20N2O |
---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |
InChIキー |
SVHZQKLXYGYSMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。